3-(3-chlorophenyl)-5-[(5-methyl-2-thienyl)methylene]-1,3-thiazolidine-2,4-dione
Overview
Description
3-(3-chlorophenyl)-5-[(5-methyl-2-thienyl)methylene]-1,3-thiazolidine-2,4-dione, also known as CTMD, is a synthetic compound that belongs to the class of thiazolidinediones. This compound has gained significant attention in scientific research due to its potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation.
Scientific Research Applications
3-(3-chlorophenyl)-5-[(5-methyl-2-thienyl)methylene]-1,3-thiazolidine-2,4-dione has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In diabetes research, this compound has been shown to improve insulin sensitivity and glucose uptake in cells. In inflammation research, this compound has been shown to reduce the production of inflammatory cytokines and inhibit the activation of NF-κB.
Mechanism of Action
The mechanism of action of 3-(3-chlorophenyl)-5-[(5-methyl-2-thienyl)methylene]-1,3-thiazolidine-2,4-dione is not fully understood, but it is believed to involve the activation of the peroxisome proliferator-activated receptor gamma (PPARγ) pathway. PPARγ is a nuclear receptor that plays a key role in glucose and lipid metabolism, inflammation, and cell differentiation. This compound has been shown to bind to PPARγ and activate its downstream signaling pathways, leading to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In cancer research, this compound has been shown to induce apoptosis and inhibit angiogenesis, leading to the inhibition of cancer cell growth. In diabetes research, this compound has been shown to improve insulin sensitivity and glucose uptake in cells, leading to improved blood glucose control. In inflammation research, this compound has been shown to reduce the production of inflammatory cytokines and inhibit the activation of NF-κB, leading to reduced inflammation.
Advantages and Limitations for Lab Experiments
One of the advantages of 3-(3-chlorophenyl)-5-[(5-methyl-2-thienyl)methylene]-1,3-thiazolidine-2,4-dione is its potential therapeutic applications in various diseases. Its synthetic nature also allows for easy modification to optimize its therapeutic effects. However, one of the limitations of this compound is its potential toxicity, which needs to be carefully evaluated in future studies.
Future Directions
There are several future directions for 3-(3-chlorophenyl)-5-[(5-methyl-2-thienyl)methylene]-1,3-thiazolidine-2,4-dione research. One direction is to further investigate its mechanism of action and its downstream signaling pathways. Another direction is to optimize its therapeutic effects by modifying its chemical structure. Additionally, future studies should evaluate its potential toxicity and safety in animal models before clinical trials can be conducted. Overall, this compound has shown promising potential as a therapeutic agent in various diseases, and further research is needed to fully understand its therapeutic effects.
properties
IUPAC Name |
(5Z)-3-(3-chlorophenyl)-5-[(5-methylthiophen-2-yl)methylidene]-1,3-thiazolidine-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO2S2/c1-9-5-6-12(20-9)8-13-14(18)17(15(19)21-13)11-4-2-3-10(16)7-11/h2-8H,1H3/b13-8- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PORPLPLTSDMRCT-JYRVWZFOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C=C2C(=O)N(C(=O)S2)C3=CC(=CC=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(S1)/C=C\2/C(=O)N(C(=O)S2)C3=CC(=CC=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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